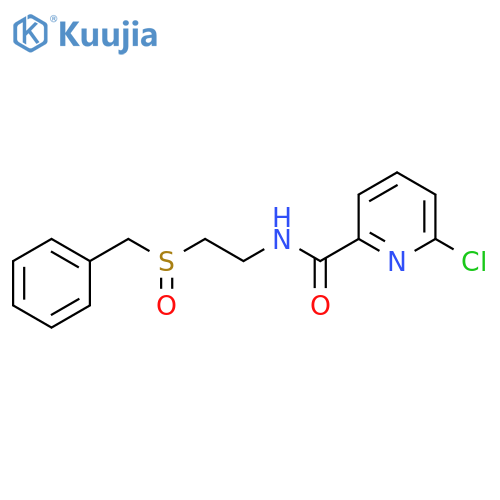

Cas no 1436125-25-5 (N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide)

N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide

- 6-CHLORO-N-(2-PHENYLMETHANESULFINYLETHYL)PYRIDINE-2-CARBOXAMIDE

- AKOS016918230

- Z1174882901

- 1436125-25-5

- EN300-26592105

-

- インチ: 1S/C15H15ClN2O2S/c16-14-8-4-7-13(18-14)15(19)17-9-10-21(20)11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,17,19)

- InChIKey: YTLJWMJFQMBGRT-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(C(NCCS(CC2C=CC=CC=2)=O)=O)=N1

計算された属性

- せいみつぶんしりょう: 322.0542766g/mol

- どういたいしつりょう: 322.0542766g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 362

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 78.3Ų

N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26592105-0.05g |

6-chloro-N-(2-phenylmethanesulfinylethyl)pyridine-2-carboxamide |

1436125-25-5 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide 関連文献

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamideに関する追加情報

N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide: A Comprehensive Overview

The compound N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide, with the CAS number 1436125-25-5, is a sophisticated organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a pyridine ring, a sulfoxide group, and an amide functional group. The integration of these structural elements contributes to its diverse chemical properties and potential applications in drug development.

Recent studies have highlighted the importance of sulfoxides in medicinal chemistry due to their ability to enhance the pharmacokinetic properties of drugs. The presence of the sulfoxide group in N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide suggests that this compound may exhibit improved bioavailability and stability compared to its non-sulfur analogs. This makes it a promising candidate for further exploration in therapeutic applications.

The pyridine ring in the molecule is a key structural feature that contributes to its aromaticity and electronic properties. The substitution pattern on the pyridine ring, particularly the 6-chloro group, plays a critical role in modulating the compound's reactivity and selectivity. This substitution also influences its interaction with biological targets, such as enzymes or receptors, which is essential for its potential therapeutic effects.

Amide groups are widely recognized for their role in hydrogen bonding and their ability to stabilize molecular interactions. In N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide, the amide group serves as a versatile functional group that can participate in various chemical reactions and biological processes. This functionality makes the compound suitable for further modification or conjugation with other molecules, expanding its potential applications in drug design.

Recent advancements in computational chemistry have enabled researchers to predict the potential bioactivity of compounds like N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide. By employing molecular docking studies and quantum mechanical calculations, scientists can gain insights into how this compound interacts with target proteins at the molecular level. These studies are crucial for understanding its mechanism of action and guiding further optimization efforts.

The synthesis of N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. The use of environmentally friendly catalysts and efficient reaction conditions has become a focus in recent research, aiming to reduce the ecological footprint of chemical manufacturing. This approach not only enhances the sustainability of the synthesis process but also aligns with current trends toward green chemistry.

In terms of pharmacological applications, N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide has shown potential as a lead compound for developing novel therapeutics. Its unique combination of structural features makes it a candidate for targeting various disease states, including cancer, inflammation, and infectious diseases. Preclinical studies have demonstrated its ability to modulate key biological pathways, providing a foundation for further investigation into its therapeutic efficacy.

The integration of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has significantly improved our understanding of this compound's properties. These techniques allow researchers to characterize the molecule's stereochemistry, purity, and stability under different conditions. Such detailed characterization is essential for ensuring the reliability and reproducibility of experimental results.

In conclusion, N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide represents a cutting-edge molecule with immense potential in medicinal chemistry. Its unique structure, combined with recent advancements in chemical synthesis and computational modeling, positions it as a valuable tool for developing innovative therapeutic agents. As research continues to unfold, this compound may pave the way for groundbreaking discoveries in drug development.

1436125-25-5 (N-(2-Benzylsulfinylethyl)-6-chloropyridine-2-carboxamide) 関連製品

- 321430-13-1(N-(2,4-DIFLUOROPHENYL)-4-METHYL-2-(3-PYRIDINYL)-1,3-THIAZOLE-5-CARBOXAMIDE)

- 848635-49-4(1-(9H-purin-6-yl)-4-Piperidinamine)

- 877054-52-9(3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL-)

- 1388020-81-2(7-Chloro-5-fluoro-1-benzofuran)

- 941980-82-1(2-(4-{(4-acetamidophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide)

- 694499-08-6(4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide)

- 930914-36-6(N-(1-Cyanocyclopentyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-YL}acetamide)

- 2171437-98-0(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid)

- 1807078-88-1(5-Bromo-3-cyano-2-iodophenylacetic acid)

- 1421528-42-8(N-{5-(cyclopentylcarbamoyl)methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}pyridine-2-carboxamide)